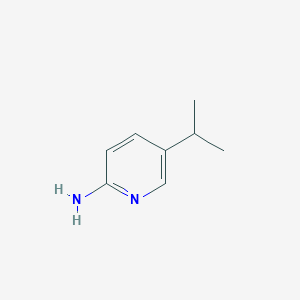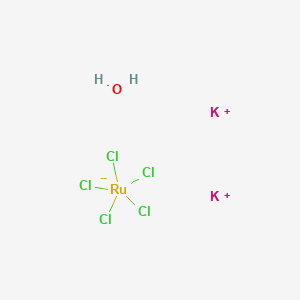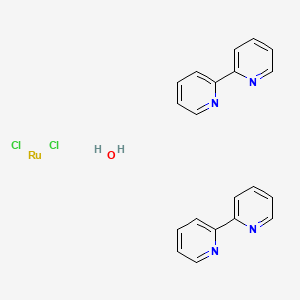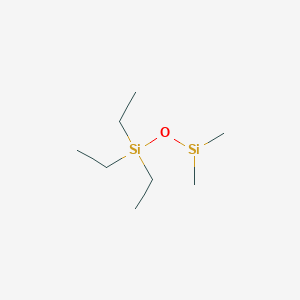
1,1,1-Triethyl-3,3-dimethyldisiloxane
Overview
Description
1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a transparent liquid commonly used in various chemical and industrial applications. This compound belongs to the siloxane family, which is characterized by silicon-oxygen bonds.
Mechanism of Action
Target of Action
This compound belongs to the class of organosilicon compounds, which are known for their wide range of applications in various fields such as materials science, pharmaceuticals, and chemical synthesis .
Mode of Action
Organosilicon compounds, in general, are known for their ability to form stable covalent bonds with other elements, which can lead to various chemical reactions .
Biochemical Pathways
Organosilicon compounds are known to participate in a variety of chemical reactions due to their unique chemical properties .
Preparation Methods
1,1,1-Triethyl-3,3-dimethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyldichlorosilane with triethylsilane in the presence of a catalyst such as platinum. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
1,1,1-Triethyl-3,3-dimethyldisiloxane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with new carbon-silicon bonds, while oxidation can produce silanols or siloxanes.
Scientific Research Applications
1,1,1-Triethyl-3,3-dimethyldisiloxane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,1,1-Triethyl-3,3-dimethyldisiloxane can be compared to other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: This compound is also used in hydrosilylation reactions and has similar reactivity but differs in its molecular structure and physical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,1,3,3,5,5-Heptamethyltrisiloxane: This compound has additional methyl groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
InChI |
InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXGYDOJZVEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556460 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80907-11-5 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


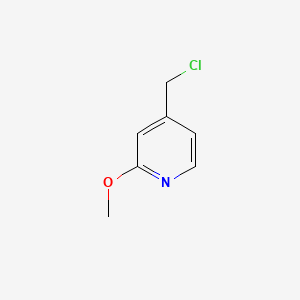
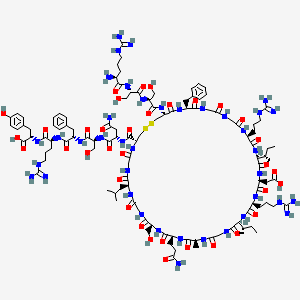


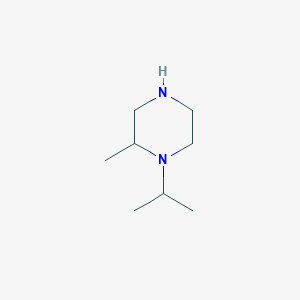


![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)

